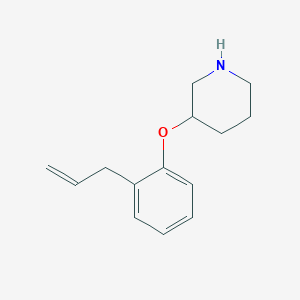

2-Allylphenyl 3-piperidinyl ether

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-(2-prop-2-enylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-2-6-12-7-3-4-9-14(12)16-13-8-5-10-15-11-13/h2-4,7,9,13,15H,1,5-6,8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQHYGPQAHXXGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663025 | |

| Record name | 3-[2-(Prop-2-en-1-yl)phenoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946714-33-6 | |

| Record name | 3-[2-(Prop-2-en-1-yl)phenoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis pathways for 2-Allylphenyl 3-piperidinyl ether

An In-depth Technical Guide to the Synthesis of 2-Allylphenyl 3-piperidinyl ether

Introduction

The synthesis of novel molecular architectures is a cornerstone of modern drug discovery and materials science. Aryl piperidinyl ethers, as a structural class, are featured in a range of biologically active compounds, valued for their unique conformational and electronic properties. This guide provides a comprehensive, in-depth exploration of robust and field-proven synthetic pathways for the preparation of this compound.

This document moves beyond a simple recitation of steps, delving into the causality behind methodological choices, offering insights into reaction mechanisms, and presenting validated protocols. The strategies herein are designed around the convergent synthesis of two key intermediates: 2-Allylphenol and a suitably protected 3-Hydroxypiperidine derivative. We will explore multiple well-established methodologies for the critical etherification step, including the Mitsunobu reaction and the Williamson ether synthesis, providing researchers with the flexibility to adapt the synthesis to their specific laboratory context and stereochemical requirements.

Retrosynthetic Analysis

A convergent approach is the most logical strategy for the synthesis of this compound. The target molecule is disconnected at the central ether linkage, identifying 2-Allylphenol and 3-Hydroxypiperidine as the primary synthons. Further disconnection of these intermediates reveals commercially available starting materials: phenol for the former, and derivatives such as 3-piperidone or 3-hydroxypyridine for the latter. The piperidine nitrogen will require protection, typically with a tert-butoxycarbonyl (Boc) group, to prevent side reactions during the etherification step.

Caption: Retrosynthetic analysis of this compound.

Module 1: Synthesis of Key Precursor: 2-Allylphenol

The most reliable and high-yielding route to 2-allylphenol from phenol is a two-step sequence involving an initial O-allylation via the Williamson ether synthesis, followed by a thermal Claisen rearrangement.[1][2]

Principle & Causality:

-

Williamson Ether Synthesis (O-Allylation): Phenol is first deprotonated by a mild base, such as potassium carbonate, to form the more nucleophilic phenoxide ion. This ion then readily displaces a halide from an allyl electrophile (e.g., allyl bromide) in a classic Sₙ2 reaction to form allyl phenyl ether.[3]

-

Claisen Rearrangement: The resulting allyl phenyl ether undergoes a thermally induced, intramolecular[4][4]-sigmatropic rearrangement.[5][6] This concerted pericyclic reaction proceeds through a cyclic, six-membered transition state to selectively form the ortho-substituted product, 2-allylphenol, which is thermodynamically favored due to the re-aromatization of the phenyl ring.[6][7]

Caption: Workflow for the synthesis of 2-Allylphenol.

Experimental Protocol: Synthesis of 2-Allylphenol

Step 1: Allyl Phenyl Ether (O-Allylation)

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.

-

Stir the suspension vigorously and add allyl bromide (1.1 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the phenol is consumed.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether, wash with 1 M NaOH (aq) to remove any unreacted phenol, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield allyl phenyl ether, which can often be used in the next step without further purification.

Step 2: 2-Allylphenol (Claisen Rearrangement)

-

Place the crude allyl phenyl ether into a flask fitted with a condenser.[8]

-

Heat the ether under an inert atmosphere (e.g., nitrogen or argon) to approximately 190-220 °C.[8] The reaction is exothermic, and the temperature will naturally rise.

-

Maintain heating for 4-6 hours, or until the temperature of the reaction mixture ceases to rise, indicating completion of the rearrangement.[8]

-

Cool the product to room temperature. The crude 2-allylphenol can be purified by vacuum distillation.[8]

| Parameter | Step 1: O-Allylation | Step 2: Claisen Rearrangement |

| Key Reagents | Phenol, Allyl Bromide, K₂CO₃ | Allyl Phenyl Ether |

| Solvent | Acetone or DMF | Neat or high-boiling solvent (e.g., decalin) |

| Temperature | Reflux (~56 °C for acetone) | 190-220 °C |

| Typical Yield | >90% | Almost quantitative[8] |

Module 2: Synthesis of Key Precursor: N-Boc-3-hydroxypiperidine

For the subsequent etherification, the piperidine nitrogen must be protected to prevent it from competing as a nucleophile. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under basic and nucleophilic conditions and its facile removal under acidic conditions. The most direct route involves the reduction of commercially available N-Boc-3-piperidone.

Principle & Causality: The reduction of the ketone in N-Boc-3-piperidone to a secondary alcohol is readily achieved using a mild hydride reducing agent like sodium borohydride (NaBH₄). This reagent is selective for ketones and aldehydes and will not affect the carbamate (Boc) group. The reaction provides the racemic alcohol, which is suitable for many applications. For enantioselective synthesis, enzymatic reductions using ketoreductases are the state-of-the-art method.[4][9]

Caption: Workflow for the synthesis of N-Boc-3-hydroxypiperidine.

Experimental Protocol: Synthesis of (rac)-N-Boc-3-hydroxypiperidine

-

Dissolve N-Boc-3-piperidone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by carefully adding acetone to consume excess NaBH₄.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product as a white solid or viscous oil.

| Parameter | Value |

| Key Reagents | N-Boc-3-piperidone, Sodium Borohydride (NaBH₄) |

| Solvent | Methanol or Ethanol |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | >95% |

Module 3: Core Etherification - Coupling of Precursors

With both key intermediates in hand, the final C-O bond formation can be accomplished. We present two robust and widely used methods: the Mitsunobu reaction and the Williamson ether synthesis.

Method A: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming ethers from an alcohol and a weakly acidic nucleophile (like a phenol) under mild, neutral conditions.[10] It is often the method of choice due to its high reliability and functional group tolerance.

Principle & Causality: The reaction is mediated by a redox system of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ and DEAD combine to form a phosphonium salt intermediate.[11] The alcohol (N-Boc-3-hydroxypiperidine) adds to this intermediate, activating the hydroxyl group as a good leaving group. The phenoxide, formed in situ from 2-allylphenol, then displaces the activated oxygen in an Sₙ2 fashion. A critical and defining feature of this reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center.[11]

Caption: Simplified mechanism of the Mitsunobu Reaction.

Experimental Protocol: Mitsunobu Etherification

-

To a stirred solution of 2-allylphenol (1.1 eq), N-Boc-3-hydroxypiperidine (1.0 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo.

-

The crude product can be purified by column chromatography on silica gel to separate the desired ether from the triphenylphosphine oxide and hydrazide byproducts.

Method B: Williamson Ether Synthesis

This classical approach requires converting the alcohol into a better electrophile by transforming the hydroxyl into a good leaving group, such as a tosylate or mesylate.

Principle & Causality: This is a two-step sequence. First, the hydroxyl group of N-Boc-3-hydroxypiperidine is reacted with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine to form a sulfonate ester. This ester is an excellent leaving group. Second, the 2-allylphenoxide (generated by deprotonating 2-allylphenol with a strong base like sodium hydride, NaH) displaces the tosylate/mesylate group via an Sₙ2 reaction. This reaction proceeds with inversion of stereochemistry at the carbon bearing the leaving group.[12]

Caption: Workflow for the Williamson Ether Synthesis approach.

Experimental Protocol: Williamson Etherification

Step 1: Synthesis of N-Boc-3-(tosyloxy)piperidine

-

Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous pyridine or dichloromethane with triethylamine (1.5 eq) and cool to 0 °C.

-

Add tosyl chloride (1.1 eq) portion-wise.

-

Stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Quench with water and extract with ethyl acetate. Wash the organic layer with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry over sodium sulfate and concentrate to yield the tosylate, which can be purified by chromatography or recrystallization.

Step 2: Sₙ2 Displacement

-

In a separate flask, dissolve 2-allylphenol (1.2 eq) in anhydrous DMF or THF.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) carefully at 0 °C and stir until hydrogen evolution ceases.

-

Add a solution of N-Boc-3-(tosyloxy)piperidine (1.0 eq) in the same solvent.

-

Heat the reaction to 60-80 °C and stir overnight.

-

Cool to room temperature, quench carefully with water, and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

Comparison of Etherification Methods

| Feature | Mitsunobu Reaction | Williamson Ether Synthesis |

| Number of Steps | One pot from alcohol and phenol | Two steps (activation, then displacement) |

| Stereochemistry | Inversion at alcohol center | Inversion at alcohol center |

| Reagents | PPh₃, DEAD/DIAD | TsCl/MsCl, Strong Base (e.g., NaH) |

| Conditions | Mild, neutral | Requires strong base, may require heating |

| Byproducts | O=PPh₃, Hydrazide (can be difficult to separate) | Salts (easily removed by washing) |

| Advantages | High functional group tolerance, one step | Uses cheaper reagents, easier purification |

| Disadvantages | Expensive reagents, difficult purification | Requires strong base, extra activation step |

Module 4: Final Deprotection

To obtain the final target compound, the Boc protecting group must be removed.

Principle & Causality: The Boc group is an acid-labile carbamate. It is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and isobutylene.

Experimental Protocol: Boc Deprotection

-

Dissolve the N-Boc protected ether (1.0 eq) in dichloromethane or 1,4-dioxane.

-

Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of HCl in 1,4-dioxane.

-

Stir at room temperature for 1-3 hours, monitoring by TLC.

-

Concentrate the reaction mixture in vacuo.

-

Dissolve the residue in diethyl ether and treat with aqueous base (e.g., 1 M NaOH) to neutralize the ammonium salt and extract the free amine into the organic layer.

-

Dry the organic layer, concentrate, and purify if necessary to yield this compound.

References

-

Ullmann condensation. Wikipedia. Link

-

Preparation of 2-allylphenol. PrepChem.com. Link

-

Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. Link

-

Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. American Chemical Society. Link

-

3-Hydroxy Piperidine | Supplier. Ketone Pharma. Link

-

Claisen rearrangement. Wikipedia. Link

-

how can you synthesize 2-allylphenol from phenol? Filo. Link

-

Buchwald–Hartwig amination. Wikipedia. Link

-

Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. PubMed. Link

-

Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. PubMed. Link

-

Ullmann Condensation. SynArchive. Link

-

O-Allylation of phenols with allylic acetates in aqueous media using a magnetically separable catalytic system. Green Chemistry (RSC Publishing). Link

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Link

-

2-Allylphenol synthesis. ChemicalBook. Link

-

The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. ACS Publications. Link

-

Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. ACS Publications. Link

-

CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents. Link

-

Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. Link

-

Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link

-

Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Link

-

18.4: Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. Link

-

Synthesis method of 2-allylphenol and its industrial application. Link

-

Mitsunobu Reaction. Link

-

Palladium-catalyzed decarboxylative O-allylation of phenols with γ-methylidene-δ-valerolactones. Organic Chemistry Frontiers (RSC Publishing). Link

-

O-Allylation of phenols with allylic acetates in aqueous media using a magnetically separable catalytic system. Scilit. Link

-

Mitsunobu Reaction. Organic Chemistry Portal. Link

-

Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. The Journal of Organic Chemistry - ACS Publications. Link

-

The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry (RSC Publishing). Link

-

Claisen Rearrangement || Formation of New bond || Sigmatropic || Allyl phenyl ether|BSc || NEET. YouTube. Link

-

Mitsunobu Reaction. BYJU'S. Link

-

Catalytic allylation of phenols : chloride-free route towards epoxy resins. Scholarly Publications Leiden University. Link

-

Aryl ether synthesis by etherification (alkylation). Organic Chemistry Portal. Link

-

Application Notes and Protocols: Buchwald-Hartwig Amination for Diaryl Ether Synthesis. Benchchem. Link

-

Williamson Ether Synthesis. Link

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Link

-

TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. TCI AMERICA. Link

-

The Williamson Ether Synthesis. Chemistry Steps. Link

-

Williamson ether synthesis. Wikipedia. Link

-

The Williamson Ether Synthesis. Master Organic Chemistry. Link

-

Williamson Ether Synthesis. Chemistry LibreTexts. Link

Sources

- 1. how can you synthesize 2-allylphenol from phenol? | Filo [askfilo.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. prepchem.com [prepchem.com]

- 9. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. byjus.com [byjus.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Allylphenyl 3-piperidinyl ether

Abstract

This technical guide provides a comprehensive framework for the elucidation of the molecular structure and conformational dynamics of 2-Allylphenyl 3-piperidinyl ether. As a molecule incorporating the flexible piperidine scaffold, a reactive allyl group, and an aromatic ether, its three-dimensional structure is critical to its potential function and reactivity. Due to the absence of extensive literature on this specific molecule, this document synthesizes established principles and advanced analytical techniques to propose a robust, multi-pronged strategy for its complete characterization. We detail a logical synthesis pathway, predict spectroscopic signatures, and outline an integrated workflow combining high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational chemistry. This guide serves not only as a roadmap for the analysis of the title compound but also as a methodological template for the characterization of similarly complex and flexible small molecules in drug discovery and materials science.

Introduction: Unpacking the Structural Complexity

The molecule this compound presents a fascinating challenge in structural chemistry, combining three distinct functional motifs, each contributing to a complex conformational landscape.

-

The Piperidine Ring: A ubiquitous scaffold in medicinal chemistry, the piperidine ring's chair conformation is subject to ring inversion and nitrogen inversion.[1] The substitution at the C3 position breaks the ring's symmetry and establishes a chiral center, raising critical questions about the stereochemical preference (axial vs. equatorial) of the bulky aryl ether substituent.

-

The 2-Allylphenyl Ether Group: The ether linkage introduces rotational freedom around the C(aryl)-O and O-C(piperidine) bonds. Furthermore, the ortho-allyl group provides both steric influence and a site for potential intramolecular interactions (e.g., π-stacking) or characteristic chemical reactivity, such as the Claisen rearrangement.[2][3]

Understanding the preferred three-dimensional arrangement of these groups is paramount for predicting the molecule's biological activity, physical properties, and stability. This guide outlines a systematic approach to move from synthesis to a high-confidence conformational model.

Proposed Synthesis and Structural Verification

A plausible and efficient synthesis is the logical starting point for any structural investigation. We propose a convergent synthesis strategy based on well-established organic reactions.

Proposed Synthesis Route: Williamson Ether Synthesis

The most direct route to this compound is the Williamson ether synthesis, which involves the coupling of an alkoxide with an alkyl halide. In this context, the synthesis would involve the deprotonation of 3-hydroxypiperidine followed by nucleophilic substitution on a 2-allylphenyl electrophile, or vice-versa. A more practical approach, however, involves the coupling of 2-allylphenol with a suitable 3-halopiperidine or a protected 3-hydroxypiperidine activated as a leaving group (e.g., tosylate).

To control reactivity and improve solubility, the piperidine nitrogen would likely require a protecting group, such as a tert-butyloxycarbonyl (Boc) group, which can be removed in a final step.

Caption: Proposed workflow for the synthesis of the title compound.

Spectroscopic Characterization: Predicted Data

Following a successful synthesis and purification, initial structural confirmation relies on standard spectroscopic techniques. Based on the analysis of its constituent fragments, we can predict the key spectroscopic signatures.

| Technique | Expected Observations | Rationale |

| ¹H NMR | ~7.2-6.8 ppm: Multiplets (4H, aromatic protons).~6.1-5.9 ppm: Multiplet (1H, internal vinyl proton of allyl).~5.4-5.2 ppm: Multiplets (2H, terminal vinyl protons of allyl).~4.5-4.0 ppm: Multiplet (1H, C3-H of piperidine, deshielded by ether oxygen).~3.5-2.5 ppm: Multiplets (4H, piperidine protons adjacent to N).~3.4 ppm: Ddt (2H, allyl CH₂).~2.0-1.5 ppm: Multiplets (4H, remaining piperidine protons). | Chemical shifts are estimated from data for allyl phenyl ether[4] and substituted piperidines.[5][6][7] The C3 proton of the piperidine ring is expected to be the most downfield of the aliphatic signals due to the adjacent oxygen. |

| ¹³C NMR | ~155-150 ppm: C-O of the phenyl ring.~135-130 ppm: Aromatic carbons and internal vinyl carbon.~120-115 ppm: Aromatic carbons and terminal vinyl carbon.~75-70 ppm: C3 of piperidine.~50-45 ppm: Piperidine carbons adjacent to N.~35-30 ppm: Allyl CH₂.~30-20 ppm: Remaining piperidine carbons. | Predicted values based on known spectra of piperidine[8] and allyl phenyl ether. The C3 carbon of the piperidine ring will be significantly downfield. |

| FT-IR | ~3080 cm⁻¹: =C-H stretch (vinyl, aromatic).~2950-2850 cm⁻¹: C-H stretch (aliphatic).~1645 cm⁻¹: C=C stretch (alkene).~1600, 1490 cm⁻¹: C=C stretch (aromatic).~1240 cm⁻¹: C-O stretch (aryl ether).~1100 cm⁻¹: C-O stretch (alkyl ether). | Characteristic vibrational modes for the functional groups present.[9] |

| Mass Spec (EI) | Molecular Ion (M⁺): Expected at m/z corresponding to C₁₄H₁₉NO.Key Fragments: Loss of the allyl group, cleavage of the ether bond, fragmentation of the piperidine ring. Potential for Claisen rearrangement in the ion source.[10] | Fragmentation patterns will help confirm the connectivity of the molecular structure. |

A Framework for Conformational Analysis

The molecule's flexibility originates from three primary sources:

-

Piperidine Ring Pucker: Interconversion between two chair conformations, which inverts the axial/equatorial positions of all substituents.

-

Nitrogen Inversion: Pyramidal inversion at the nitrogen atom.

-

Bond Rotations: Rotation around the C(aryl)-O, O-C(piperidine), C(aryl)-C(allyl), and C-C single bonds.

A comprehensive understanding requires a combination of experimental and computational approaches.

Caption: Integrated workflow for conformational analysis.

Experimental Protocol 1: 2D NMR Spectroscopy

Causality: To determine the through-space proximity of protons, which is essential for defining the molecule's conformation in solution. Nuclear Overhauser Effect SpectroscopY (NOESY) is the standard experiment for this purpose in small molecules.[11][12] The Rotating-frame Overhauser Effect SpectroscopY (ROESY) experiment is a valuable alternative, as it circumvents the issue of zero or near-zero NOEs that can occur for molecules of intermediate size.[13][14]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

-

Data Acquisition:

-

Acquire standard 1D ¹H and ¹³C spectra for assignment.

-

Acquire 2D correlation spectra (COSY, HSQC) to confirm proton and carbon assignments.

-

Acquire a 2D NOESY spectrum with a mixing time optimized to observe key correlations (typically 500-800 ms).

-

(Optional) Acquire a 2D ROESY spectrum, particularly if NOESY signals are weak.

-

-

Data Analysis:

-

Identify cross-peaks in the NOESY/ROESY spectrum. A cross-peak between two protons indicates they are close in space (< 5 Å).[11]

-

Key Correlations to Look For:

-

Between the piperidine C3-H and protons on the allylphenyl group to define the orientation around the ether linkage.

-

Between axial and equatorial protons within the piperidine ring to confirm the chair conformation.

-

Between the allyl group protons and the aromatic protons to define the allyl group's preferred orientation.

-

-

Experimental Protocol 2: Single-Crystal X-ray Crystallography

Causality: To obtain an unambiguous, high-resolution structure of the molecule in the solid state.[15] This provides precise bond lengths, bond angles, and torsional angles, serving as the ultimate benchmark for computational models. However, obtaining suitable crystals can be challenging for flexible molecules.[16][17]

Methodology:

-

Crystallization:

-

Screen for crystallization conditions using various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) and techniques (slow evaporation, vapor diffusion, cooling).

-

The goal is to obtain single crystals of at least 0.1 mm in one dimension.[16]

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map and refine it to achieve the best fit with the experimental data.[18]

-

Computational Chemistry Protocol: DFT Analysis

Causality: To explore the potential energy surface of the molecule and identify all low-energy (stable) conformers.[19][20] Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for geometry optimization of organic molecules.[21][22] This is particularly vital for rationalizing the solution-state data from NMR and for cases where X-ray crystallography is unsuccessful.

Methodology:

-

Conformational Search:

-

Perform an initial broad conformational search using a lower-level theory (e.g., molecular mechanics) to identify a diverse set of starting geometries.

-

-

Geometry Optimization:

-

For each identified conformer, perform a full geometry optimization using DFT. A common and reliable level of theory is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[23][24]

-

Include a dispersion correction (e.g., D3) to accurately model potential weak intramolecular interactions.

-

-

Frequency Calculation:

-

Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

-

Data Analysis:

-

Calculate the relative energies (ΔG) of all stable conformers.

-

Use the Gibbs free energies to calculate the predicted equilibrium population of each conformer at a given temperature (e.g., 298 K) using the Boltzmann distribution equation.

-

Conclusion: Towards an Integrated Structural Model

A definitive understanding of the molecular structure and conformation of this compound is achievable through the synergistic application of the techniques outlined in this guide. Spectroscopic analysis provides the initial structural proof, while advanced 2D NMR experiments offer crucial insights into the solution-phase dynamics. X-ray crystallography, if successful, delivers an exact solid-state structure. Finally, computational modeling acts as the theoretical backbone, connecting the experimental data points and providing a comprehensive map of the molecule's conformational preferences. This integrated approach ensures a high degree of confidence in the final structural assignment, a critical requirement for any further development or application of this molecule.

References

- Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine.Optica Publishing Group.

- X-ray Crystallography for Molecular Structure Determin

- NOESY: the experiment for when you just need to know more, particularly the 1H-1H sp

- Stereochemistry Information

- What is the difference between NOESY and ROESY for NMR?Reddit.

- A Comparative Guide to the Conformational Analysis of Piperidine Deriv

- Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conform

- NOESY and EXSY.University of Ottawa.

- Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts.PubMed.

- Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors.MDPI.

- Geometry Optimiz

- A Comparative Guide to the Conformational Analysis of Substituted Piperidin-4-ones.Benchchem.

- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.Journal of the American Chemical Society.

- Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.

- NOESY and ROESY.University of California, Riverside.

- DFT calculations. (a) Geometry optimization by density functional...

- On the practical applicability of modern DFT functionals for chemical computations.

- Piperidine - Wikipedia.Wikipedia.

- Best‐Practice DFT Protocols for Basic Molecular Comput

- Piperidine(110-89-4) 1H NMR spectrum.ChemicalBook.

- x Ray crystallography.PubMed Central.

- X-Ray Crystallography.

- Piperidine | C5H11N | CID 8082.PubChem.

- Exploring the distinct conformational preferences of allyl ethyl ether and allyl ethyl sulfide using rotational spectroscopy and computational chemistry.The Journal of Chemical Physics.

- Structure and flexibility within proteins as identified through small angle X-ray sc

- X-Ray Crystallography → Term.ESG → Sustainability Directory.

- Mechanism of Claisen rearrangement of allyl phenyl ether from perspective of topological analysis of ELF function.

- Allyl phenyl ether | C9H10O | CID 74458.PubChem.

- Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact.PubMed.

- Allyl phenyl ether - Wikipedia.Wikipedia.

- Synthesis of 3-Allyl-2-(allyloxy)

- Process for preparation of N-allyl-piperidine derivatives.

- Process for preparation of n-allyl-piperidine derivatives.

- Allyl phenyl ether(1746-13-0)IR1.ChemicalBook.

- Process for the synthesis of (2S)-phenyl-3-piperidone.

- Gener

- The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF.New Journal of Chemistry.

- 3D Conformational Generative Models for Biological Structures Using Graph Information-Embedded Relative Coordin

- Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence.PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Allyl phenyl ether - Wikipedia [en.wikipedia.org]

- 4. Allyl phenyl ether | C9H10O | CID 74458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Allyl phenyl ether(1746-13-0) IR Spectrum [chemicalbook.com]

- 10. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 12. acdlabs.com [acdlabs.com]

- 13. reddit.com [reddit.com]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. azolifesciences.com [azolifesciences.com]

- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure and flexibility within proteins as identified through small angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 18. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]

- 19. Generating Molecular Conformer Fields [arxiv.org]

- 20. mdpi.com [mdpi.com]

- 21. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 22. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Geometry Optimization – EXPO [ba.ic.cnr.it]

An In-Depth Technical Guide to the Initial Pharmacological Profiling of Novel Piperidine Ether Compounds

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ether scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically successful drugs. Its versatility allows for the fine-tuning of physicochemical and pharmacological properties, making it a recurring motif in the quest for novel therapeutics targeting a wide array of biological entities. This guide provides a comprehensive framework for the initial pharmacological profiling of novel piperidine ether compounds. Moving beyond a mere checklist of assays, this document elucidates the strategic rationale behind the experimental cascade, emphasizing the integration of in vitro and in vivo data to build a robust profile of a compound's potential. We will delve into the intricacies of target validation, primary and secondary pharmacology, and early absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) assessments. The methodologies detailed herein are designed to be self-validating, ensuring data integrity and reproducibility, which are paramount for making informed decisions in the drug discovery pipeline.

The Strategic Imperative of Early Pharmacological Profiling

The journey of a novel chemical entity from discovery to a potential clinical candidate is fraught with challenges, with a significant attrition rate due to unforeseen issues with efficacy and safety.[1] A well-structured initial pharmacological profiling campaign is not merely a data-gathering exercise; it is a critical risk mitigation strategy.[2] By systematically evaluating the biological activities of new piperidine ether compounds early in the discovery process, we can "fail early and fail cheap," conserving resources for the most promising candidates.[1] This proactive approach allows for the early identification of potential liabilities and provides a clear rationale for advancing compounds to more complex and resource-intensive studies.

The Piperidine Ether Scaffold: A Privileged Motif

The prevalence of the piperidine ether moiety in approved drugs is a testament to its favorable pharmacological properties. This structural unit often imparts a desirable balance of lipophilicity and aqueous solubility, crucial for oral bioavailability. Furthermore, the nitrogen atom of the piperidine ring is typically protonated at physiological pH, allowing for ionic interactions with target proteins, a common feature in the binding of ligands to G-protein coupled receptors (GPCRs) and ion channels.

Foundational Steps: Target Validation and Primary Pharmacology

Before embarking on a comprehensive profiling cascade, it is essential to establish a clear link between the intended biological target and the disease pathology.[3][4]

Target Validation: The Cornerstone of Drug Discovery

Target validation is the process of confirming the role of a specific biological target in a disease process and assessing the therapeutic potential of modulating its activity.[5][6] This critical step ensures that the subsequent screening and profiling efforts are directed towards a biologically relevant and "druggable" target.[6] Various techniques, including genetic and pharmacological approaches, are employed to validate a target.[6]

Caption: A simplified workflow for target validation.

Primary Pharmacology: Quantifying Target Engagement

Once a target is validated, the primary goal is to identify and characterize compounds that interact with it in a desired manner (e.g., as an agonist, antagonist, or modulator).

Radioligand binding assays are a robust and sensitive method for determining the affinity of a compound for its target receptor.[7][8] These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.[7]

Table 1: Key Parameters from Radioligand Binding Assays

| Parameter | Description |

| IC50 | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. |

| Ki | The inhibition constant, which represents the affinity of the test compound for the receptor, calculated from the IC50 value. |

| Bmax | The maximum number of binding sites, indicating the receptor density in the tissue or cell preparation.[7][9] |

| Kd | The equilibrium dissociation constant, representing the affinity of the radioligand for the receptor.[7][9] |

Experimental Protocol: Competitive Radioligand Binding Assay [10]

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.[10]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand, and varying concentrations of the novel piperidine ether compound.[10]

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.[10]

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[10]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[10]

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[10]

While binding assays provide information on affinity, functional assays are necessary to determine the efficacy of a compound – its ability to elicit a biological response upon binding to the target.[11] The choice of functional assay depends on the nature of the target and its signaling pathway. For GPCRs, common functional assays include GTPγS binding and second messenger assays (e.g., cAMP).[11]

Table 2: Common Functional Assays for GPCRs

| Assay | Principle | Key Parameters |

| GTPγS Binding Assay | Measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.[12][13] | EC50 (potency), Emax (efficacy)[13] |

| cAMP Assay | Measures the modulation of cyclic AMP levels, a common second messenger, following receptor activation. | EC50 (potency), Emax (efficacy) |

Experimental Protocol: [35S]GTPγS Binding Assay [11][12]

-

Membrane Preparation: Prepare membranes from cells expressing the GPCR of interest.

-

Assay Setup: In a 96-well plate, combine the membranes, GDP, varying concentrations of the piperidine ether compound, and [35S]GTPγS.[12]

-

Incubation: Incubate the plate at room temperature to allow for G-protein activation and [35S]GTPγS binding.[12]

-

Separation: Separate the membrane-bound [35S]GTPγS from the unbound nucleotide via filtration.[12]

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the stimulated binding of [35S]GTPγS against the compound concentration to determine the EC50 and Emax values.

In Vitro ADME-Tox Profiling: A Proactive Approach to Safety and Bioavailability

Early assessment of a compound's ADME-Tox properties is crucial for identifying potential liabilities that could lead to failure in later stages of drug development.[1][14][15] In vitro assays offer a high-throughput and cost-effective way to profile these properties.[2][16][17][18]

Sources

- 1. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. researchgate.net [researchgate.net]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. wjbphs.com [wjbphs.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 16. cell4pharma.com [cell4pharma.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Navigating the Uncharted: An In-Depth Technical Guide to the Early-Stage In Vitro Research of 2-Allylphenyl 3-piperidinyl ether

For distribution to researchers, scientists, and drug development professionals.

Abstract

The exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide provides a comprehensive framework for the initial in vitro characterization of 2-Allylphenyl 3-piperidinyl ether, a compound of nascent interest. In the absence of established data, a logical, phased approach is paramount to elucidate its biological activity profile, beginning with fundamental safety assessments and progressing to nuanced mechanistic studies. This document outlines a strategic sequence of experimentation, from cytotoxicity profiling to target engagement and functional response, designed to build a foundational understanding of this novel molecule. The methodologies presented herein are grounded in established principles of drug discovery, offering a robust starting point for any research team embarking on the investigation of this or similar previously uncharacterized compounds.

Introduction: Deconstructing the Molecule for Targeted Inquiry

The chemical architecture of this compound, featuring an aryl ether linkage, a piperidine ring, and an allyl group, suggests several avenues for biological interaction. Aryl piperidine ethers are a well-established class of compounds with a history of interacting with the central nervous system, often targeting neurotransmitter receptors and transporters.[1] The inclusion of the allyl group introduces a reactive moiety that could influence metabolic stability and potential covalent interactions.

Given this structural pastiche, a hypothesis-driven yet broad-spectrum screening approach is warranted. Our initial investigative trajectory will be guided by the likelihood of CNS activity, while maintaining a vigilant watch for unexpected biological effects. This guide will therefore prioritize assays relevant to neuropsychiatric targets, alongside a comprehensive safety evaluation.

Foundational Viability and Safety Assessment: The Cytotoxicity Profile

Before delving into specific pharmacological targets, it is imperative to establish the compound's intrinsic cytotoxicity. This baseline understanding ensures that subsequent functional assay results are not confounded by cell death, and it provides an early indication of the compound's therapeutic window.[2][3] A multi-assay approach is recommended to capture different mechanisms of cell death.[4]

Experimental Design: A Tiered Approach to Cytotoxicity

A panel of cell lines should be selected to represent both potential target tissues (e.g., neuronal cell lines like SH-SY5Y or HEK293 cells for transfected receptor studies) and tissues of common toxicological concern (e.g., HepG2 for liver toxicity).

Workflow for Comprehensive Cytotoxicity Assessment

Caption: Workflow for tiered cytotoxicity assessment of this compound.

Detailed Protocol: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[5]

Materials:

-

HEK293 and HepG2 cells

-

Complete culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

-

96-well clear-bottom cell culture plates

-

This compound stock solution (in DMSO)

-

LDH cytotoxicity assay kit

-

Plate reader with absorbance capabilities

Procedure:

-

Cell Seeding: Seed HEK293 and HepG2 cells in separate 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and a positive control for maximum LDH release (lysis buffer provided in the kit).

-

Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.

-

Assay: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

-

Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound Abs - Vehicle Abs) / (Max Lysis Abs - Vehicle Abs)] * 100.

Table 1: Representative Cytotoxicity Data Summary

| Cell Line | Assay Type | Endpoint | IC50 (µM) |

| HEK293 | MTT | Metabolic Activity | > 50 |

| HEK293 | LDH Release | Membrane Integrity | > 50 |

| HepG2 | MTT | Metabolic Activity | 25.3 |

| HepG2 | LDH Release | Membrane Integrity | 31.8 |

This is example data and does not reflect actual results.

Target Identification: Broad-Spectrum Receptor Binding

With a non-cytotoxic concentration range established, the next logical step is to identify potential molecular targets. Given the structural similarity to known psychoactive compounds, a broad panel of G-protein coupled receptors (GPCRs) and neurotransmitter transporters is a rational starting point.[1] Radioligand binding assays are a robust and sensitive method for this initial screening phase.[6][7]

Experimental Strategy: Competitive Binding Assays

Competitive binding assays will determine the affinity of this compound for a range of receptors by measuring its ability to displace a known high-affinity radiolabeled ligand.[8]

Workflow for Receptor Binding Screening

Caption: Workflow for receptor binding screening of this compound.

Detailed Protocol: Sigma-1 Receptor Binding Assay

The sigma-1 receptor is a viable candidate target due to the prevalence of piperidine moieties in known ligands.[8]

Materials:

-

Membrane preparation from cells expressing human sigma-1 receptor

-

[³H]-(+)-pentazocine (radioligand)

-

This compound

-

Haloperidol (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the receptor membrane preparation, [³H]-(+)-pentazocine at a concentration near its Kd, and varying concentrations of this compound.

-

Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of haloperidol).

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

Functional Characterization: Elucidating the Mode of Action

Once a binding interaction is confirmed, it is crucial to determine the functional consequence of this interaction. Is the compound an agonist, antagonist, or allosteric modulator? Functional assays that measure downstream signaling events are essential for this characterization.[9][10]

Experimental Approach: Second Messenger Assays

For GPCRs, changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium are common readouts of receptor activation or inhibition.[11][12]

Signaling Pathway for a Gs-Coupled GPCR

Caption: Simplified signaling cascade for a Gs-coupled GPCR.

Detailed Protocol: cAMP Assay for a Putative Gs- or Gi-Coupled Receptor

Materials:

-

HEK293 cells stably expressing the target receptor

-

Assay buffer (e.g., HBSS with IBMX, a phosphodiesterase inhibitor)

-

Forskolin (an adenylate cyclase activator)

-

cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and incubate overnight.

-

Agonist Mode: To test for agonism, add varying concentrations of this compound to the cells and incubate.

-

Antagonist Mode: To test for antagonism, pre-incubate the cells with varying concentrations of this compound, then add a known agonist for the receptor.

-

Assay Execution: Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions.

-

Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Table 2: Hypothetical Functional Assay Results

| Target Receptor | Assay Type | Mode of Action | Potency (EC50/IC50 in nM) | Efficacy (% of control agonist) |

| Sigma-1 | Calcium Flux | Agonist | 120 | 85% |

| 5-HT2A | cAMP | Antagonist | 75 | N/A |

This is example data and does not reflect actual results.

Conclusion and Future Directions

This guide provides a foundational, multi-tiered strategy for the initial in vitro characterization of this compound. By systematically assessing cytotoxicity, identifying primary binding targets, and elucidating functional activity, researchers can build a robust preliminary profile of this novel compound. The data generated from these studies will be critical for making informed decisions about its potential therapeutic value and guiding future research, including metabolic stability studies, in vivo efficacy models, and further off-target screening.

References

-

Life Science Applications. Cytotoxicity Assays. [Link]

-

Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

- Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6).

- Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–384.

-

Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

-

Creative Biolabs. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. [Link]

-

Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

- Micheli, F., et al. (2010). Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorganic & medicinal chemistry letters, 20(1), 159-163.

- Wold, E. A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5427.

-

Frontiers in Pharmacology. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. [Link]

- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.

-

JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]

- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.

Sources

- 1. Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. opentrons.com [opentrons.com]

- 3. kosheeka.com [kosheeka.com]

- 4. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 6. Receptor-Ligand Binding Assays [labome.com]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]

Whitepaper: A Computational Guide to Elucidating the Binding of 2-Allylphenyl 3-piperidinyl ether with G-Protein Coupled Receptors

Executive Summary

The exploration of novel chemical entities and their interactions with biological targets is the cornerstone of modern drug discovery. 2-Allylphenyl 3-piperidinyl ether, a molecule featuring the privileged piperidine scaffold, represents a class of compounds with significant potential for therapeutic intervention, likely through modulation of G-Protein Coupled Receptors (GPCRs).[1][2] This technical guide provides a comprehensive, in-depth framework for the computational modeling of its binding to a representative GPCR target. We move beyond a simple recitation of steps to deliver a self-validating, field-proven workflow that emphasizes the causality behind methodological choices. This document is designed for researchers, computational chemists, and drug development professionals, offering a robust protocol that integrates homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations to build a holistic understanding of ligand-receptor recognition at the atomic level.

Introduction: The Confluence of In-Silico Methods and Novel Ligand Discovery

The piperidine moiety is a ubiquitous structural motif in pharmaceuticals, valued for its favorable physicochemical properties and its ability to interact with a wide array of biological targets.[1][2] Compounds like this compound are of significant interest, yet their precise molecular targets and binding mechanisms often remain uncharacterized. Computational modeling provides a powerful, cost-effective paradigm to bridge this knowledge gap, offering predictive insights that can guide and accelerate experimental research.[3][4]

This guide establishes a complete in-silico protocol to investigate the binding of this compound. Due to the diverse targeting profile of piperidine derivatives, which includes opioid, chemokine, and histamine receptors, we will use the human C-C chemokine receptor type 5 (CCR5) as an exemplary GPCR target for our workflow.[5][6][7] The principles and methods detailed herein are, however, broadly applicable to other receptors. Our approach is built on three pillars: establishing a reliable receptor model, predicting the ligand's binding orientation, and simulating the dynamic stability and energetics of the resulting complex.

Chapter 1: Theoretical Foundations of Ligand-Receptor Interactions

At the heart of pharmacology lies the principle of molecular recognition: a ligand binds to a receptor to elicit a biological response. The strength of this interaction is quantified by the binding affinity, which is related to the Gibbs free energy of binding (ΔG_bind).[8] A more negative ΔG_bind corresponds to a higher affinity. This energy is a composite of several intermolecular forces:

-

Electrostatic Interactions: Including ionic bonds (salt bridges) and hydrogen bonds.

-

Van der Waals Forces: Weak, short-range interactions arising from temporary fluctuations in electron density.

-

Hydrophobic Interactions: The favorable entropy gained by displacing ordered water molecules from nonpolar surfaces upon binding.

-

Pi-Stacking and Cation-Pi Interactions: Non-covalent interactions involving aromatic rings.

Computational methods aim to model these forces using classical mechanics approximations known as force fields (e.g., CHARMM, AMBER), which are essential for simulating large biomolecular systems.[9][10][11]

Chapter 2: Building the Target: Homology Modeling of the Receptor

While crystallographic structures of GPCRs are increasingly available, a structure for a specific target may not exist. Homology modeling provides a reliable method to construct a three-dimensional model of a protein using the known structure of a related homologous protein as a template.[12]

Protocol 2.1: Template-Based Homology Modeling

-

Template Identification:

-

Action: Perform a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) using the target receptor's amino acid sequence (e.g., human CCR5).

-

Causality: The goal is to find a high-resolution crystal structure with the highest sequence identity and coverage, as this provides the most accurate backbone scaffold for the model.

-

-

Sequence Alignment:

-

Action: Align the target sequence with the template sequence using a tool like Clustal Omega or T-Coffee.

-

Causality: A precise alignment is critical, especially in the transmembrane helices and loop regions that form the binding pocket. Misalignments can lead to significant structural inaccuracies.[12]

-

-

Model Building:

-

Action: Use a homology modeling suite such as MODELLER or SWISS-MODEL to generate a 3D model based on the alignment and the template structure.

-

Causality: These programs build the model by satisfying spatial restraints derived from the alignment and the template. Typically, an ensemble of models is generated.

-

-

Model Validation and Refinement:

-

Action: Evaluate the quality of the generated models using tools like PROCHECK (for stereochemical quality) and Ramachandran plots. Select the best model and perform energy minimization to relieve any steric clashes.

-

Causality: Validation ensures the model is stereochemically sound and physically realistic. Energy minimization settles the structure into a low-energy conformation, improving its quality for subsequent docking studies.

-

Chapter 3: Predicting the Handshake: A Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, effectively forming a complex.[13] This step is crucial for generating a plausible starting structure for more rigorous computational analysis.

Protocol 3.1: Ligand-Receptor Docking using AutoDock Vina

-

Receptor Preparation:

-

Action: Load the receptor model (from Chapter 2) into a molecular modeling tool (e.g., UCSF Chimera, AutoDock Tools).[14][15] Remove water molecules, add polar hydrogens, and assign partial charges (e.g., Gasteiger charges).

-

Causality: This step prepares a chemically correct receptor. Hydrogens are essential for proper hydrogen bonding, and charges are necessary for calculating electrostatic interactions. Water molecules are typically removed from the binding site to simplify the initial docking calculation.

-

-

Ligand Preparation:

-

Action: Generate a 3D structure of this compound (e.g., using ChemDraw or an online tool) and perform energy minimization. Assign partial charges and define rotatable bonds.

-

Causality: A low-energy, 3D conformation of the ligand is the required input. Defining rotatable bonds allows the docking algorithm to explore the conformational flexibility of the ligand during the simulation.[16][17]

-

-

Grid Box Definition:

-

Action: Define a 3D grid box that encompasses the putative binding site of the receptor.

-

Causality: The docking algorithm will confine its search for binding poses within this box. The box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search on the relevant area, saving computational time.

-

-

Running the Docking Simulation:

-

Action: Execute the docking calculation using software like AutoDock Vina.[14][15] The program will generate a series of binding poses ranked by a scoring function.

-

Causality: The scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. Lower scores typically indicate more favorable binding.[13]

-

-

Pose Analysis and Selection:

-

Action: Visualize the top-ranked poses. Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the receptor. Select the most plausible pose based on both the docking score and sound biochemical reasoning.

-

Causality: The top-scoring pose is not always the correct one. Visual inspection is crucial to ensure that the predicted interactions are chemically sensible and consistent with any known structure-activity relationship (SAR) data.

-

Data Presentation: Docking Results

| Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -9.2 | Tyr108, Gln170 | Hydrogen Bond, Pi-Stacking |

| 2 | -8.8 | Trp86, Glu283 | Cation-Pi, Salt Bridge |

| 3 | -8.5 | Ile198, Phe112 | Hydrophobic |

Visualization: Molecular Docking Workflow

Caption: Figure 1: A stepwise workflow for molecular docking.

Chapter 4: Simulating Reality: Molecular Dynamics of the Complex

While docking provides a static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, providing insights into the stability of the ligand-receptor complex and allowing for conformational rearrangements that docking cannot capture.[9][18]

Protocol 4.1: MD Simulation using GROMACS

-

System Preparation:

-

Action: Place the selected ligand-receptor complex from Chapter 3 into a simulation box. Solvate the system with a water model (e.g., TIP3P) and add counter-ions to neutralize the system's charge.[19]

-

Causality: This creates a periodic system that mimics physiological conditions. Proper solvation and charge neutralization are critical for a stable and realistic simulation.

-

-

Energy Minimization:

-

Action: Perform a steepest descent energy minimization of the entire system.

-

Causality: This step removes any steric clashes or unfavorable geometries introduced during the system setup, ensuring the simulation starts from a stable, low-energy state.

-

-

Equilibration:

-

Action: Perform two phases of equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.[19] Positional restraints are often applied to the protein and ligand heavy atoms during this phase.

-

Causality: Equilibration allows the solvent to relax around the solute and brings the system to the desired temperature and pressure before the production run. This is a self-validating step; monitoring temperature, pressure, and density convergence ensures the system is ready.

-

-

Production MD:

-

Action: Run the simulation for a desired length of time (e.g., 100-200 nanoseconds) without positional restraints. Save the coordinates (trajectory) at regular intervals.

-

Causality: This is the data-gathering phase of the simulation. The length of the simulation must be sufficient to observe the phenomena of interest and to ensure the system has adequately sampled the relevant conformational space.[8]

-

-

Trajectory Analysis:

-

Action: Analyze the trajectory to assess the stability of the complex. Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. Analyze hydrogen bonds, salt bridges, and other interactions over time.

-

Causality: A stable RMSD indicates that the complex is not undergoing major conformational changes and has reached equilibrium. Interaction analysis reveals which contacts are persistent throughout the simulation, providing a more reliable picture of binding than the static docked pose.[20]

-

Visualization: MD Simulation Protocol

Caption: Figure 2: Standard protocol for an MD simulation.

Chapter 5: Quantifying the Interaction: Binding Free Energy Calculations

The ultimate goal of these simulations is often to predict binding affinity quantitatively. While scoring functions in docking provide a rough estimate, more accurate methods are needed.

The MM/PBSA and MM/GBSA Methods

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques for estimating binding free energy.[8] They calculate the free energy of the complex, receptor, and ligand from snapshots of the MD trajectory and determine the binding free energy by subtraction.

ΔG_bind = G_complex - (G_receptor + G_ligand)

This method is computationally less expensive than more rigorous techniques and provides a good balance between accuracy and speed for ranking compounds.

Alchemical Free Energy Methods

For the highest accuracy, alchemical free energy methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are employed.[21][22] These methods calculate the free energy difference between two states (e.g., a ligand in solution vs. a ligand in the binding site) by simulating a non-physical, "alchemical" pathway that transforms the ligand into nothing or into another ligand.[21][23][24] While computationally demanding, these methods can achieve predictive accuracy close to experimental error.

Visualization: Thermodynamic Cycle for Binding

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Exploration of a Protein Receptor Binding Space with Student Proposed Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulators of the human CCR5 receptor. Part 2: SAR of substituted 1-(3,3-diphenylpropyl)-piperidinyl phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Developments in Free Energy Calculations for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Computational design of ligand binding membrane receptors with high selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. bioinformaticsreview.com [bioinformaticsreview.com]

- 20. mdpi.com [mdpi.com]

- 21. Alchemical free energy methods for drug discovery: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Free energy methods and digital transformation of drug discovery | Business | Chemistry World [chemistryworld.com]

A Predictive Spectroscopic and Synthetic Guide to 2-Allylphenyl 3-Piperidinyl Ether

Abstract

This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of the novel compound, 2-Allylphenyl 3-piperidinyl ether. In the absence of direct empirical data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral features. The predictions are grounded in the analysis of structurally related compounds and substituent effects. Furthermore, a plausible synthetic route is proposed, complete with a detailed experimental protocol. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, offering a foundational reference for the identification and characterization of this and similar molecules.

Introduction

This compound represents a unique molecular architecture combining the functionalities of an allyl-substituted aromatic ring and a piperidinyl ether. Such scaffolds are of significant interest in medicinal chemistry due to their potential to interact with various biological targets. Aryl piperidine ethers, for instance, have been explored as dual-acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists[1]. The incorporation of an allyl group introduces a reactive handle for further chemical modification, making this compound a potentially valuable intermediate in synthetic chemistry.

This document serves as a proactive measure to facilitate the identification and characterization of this compound, should it be synthesized. By providing a robust set of predicted spectroscopic data, we aim to accelerate research and development efforts in this area. The causality behind the predicted spectral features is explained in detail, providing a logical framework for experimental verification.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group on the piperidine ring.

Synthetic Workflow

The proposed synthetic pathway is a two-step process starting from commercially available materials. The first step is the Claisen rearrangement of allyl phenyl ether to form 2-allylphenol[2][3]. The second step is the Williamson ether synthesis between 2-allylphenol and a suitable 3-substituted piperidine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 2-Allylphenol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place allyl phenyl ether.

-

Claisen Rearrangement: Heat the allyl phenyl ether to approximately 200-220 °C. The reaction progress can be monitored by the rise in boiling point[2]. Continue heating for 4-6 hours until the rearrangement is complete.

-

Work-up: Cool the reaction mixture. Dissolve the product in 20% aqueous sodium hydroxide and extract with petroleum ether to remove any unreacted starting material.

-

Isolation: Acidify the aqueous layer with sulfuric acid. Extract the 2-allylphenol with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2-allylphenol.

-

Purification: Purify the crude product by vacuum distillation.

Step 2: Synthesis of this compound

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-allylphenol (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise at 0 °C. Stir the mixture for 30 minutes to an hour to ensure complete formation of the sodium 2-allylphenoxide.

-

Nucleophilic Substitution: Add a solution of N-protected 3-halopiperidine (e.g., 1-(tert-butoxycarbonyl)-3-chloropiperidine, 1.0 eq.) in the same solvent to the reaction mixture.

-